6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride
CAS No.: 1774904-83-4
Cat. No.: VC7247197
Molecular Formula: C12H14ClFN2O
Molecular Weight: 256.71
* For research use only. Not for human or veterinary use.
![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride - 1774904-83-4](/images/structure/VC7247197.png)
Specification
CAS No. | 1774904-83-4 |
---|---|
Molecular Formula | C12H14ClFN2O |
Molecular Weight | 256.71 |
IUPAC Name | 6-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Standard InChI | InChI=1S/C12H13FN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H |
Standard InChI Key | XXILKEKYARNVTN-UHFFFAOYSA-N |
SMILES | C1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The compound is systematically named 6-fluorospiro[1H-indole-3,4'-piperidine]-2-one hydrochloride, reflecting its spirocyclic architecture comprising an indole-2-one moiety fused to a piperidine ring at position 3, with a fluorine substituent at position 6 . Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 1774904-83-4 |
Molecular Formula | C₁₂H₁₄ClFN₂O |
Molecular Weight | 256.70 g/mol |
IUPAC Name | 6-fluorospiro[1H-indole-3,4'-piperidine]-2-one hydrochloride |
SMILES | C1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl |
The spiro junction at C3 of the indoline ring and C4' of the piperidine creates a rigid three-dimensional structure, while the fluorine atom at C6 enhances electronic effects and potential binding interactions .
Crystallographic and Conformational Analysis
The 3D conformation, as modeled in PubChem, reveals a near-orthogonal arrangement between the indoline and piperidine rings, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (C2=O) and the protonated piperidine nitrogen . This conformation likely influences solubility and receptor affinity.
Synthetic Routes and Optimization
Core Synthesis Strategy
While direct synthesis data for 6-fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride remains unpublished, analogous spiro[indoline-3,4'-piperidin]-2-one derivatives suggest a two-step approach:
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Spirocyclization: Benzylbis(2-chloroethyl)amine reacts with 6-fluorooxindole under basic conditions (e.g., NaH/THF) to form the spiro intermediate .
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Hydrochloride Salt Formation: Hydrogenolysis of the benzyl group followed by HCl treatment yields the final product .
A representative reaction scheme is summarized below:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | NaH, THF, 90°C, 15 h | 44.6% |
2 | H₂, 10% Pd/C, MeOH, rt, 15 h; HCl gas | 90.2% |
These conditions mirror those used for non-fluorinated analogs, with fluorination introduced at the oxindole precursor stage .
Purification and Characterization
Post-synthesis purification typically involves silica-gel chromatography (chloroform:methanol = 20:1) and recrystallization from acetonitrile/diisopropyl ether . Structural validation employs ¹H-NMR (key signals: δ 6.92–7.42 ppm for aromatic protons, δ 3.06–3.41 ppm for piperidine CH₂ groups) and LC-MS (theoretical [M+H]⁺ = 256.70) .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Experimental and computed properties indicate moderate aqueous solubility (3.03 mg/mL) and lipophilicity (log P = 1.28), favorable for blood-brain barrier penetration (predicted log Kp = -7.04 cm/s) .
Property | Value |
---|---|
Log P (octanol-water) | 1.28 |
Solubility (Water) | 3.03 mg/mL |
TPSA | 41.13 Ų |
Metabolic Stability and Toxicity
The compound is predicted to inhibit cytochrome P450 2D6 (CYP2D6), suggesting potential drug-drug interactions . Hazard classifications include:
Hazard Statement | Risk |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory tract irritation |
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